1-(2-hydroxyethyl)-6-[(2-oxopropyl)sulfanyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
1-(2-hydroxyethyl)-6-(2-oxopropylsulfanyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c1-6(16)5-18-10-12-8-7(9(17)13-10)4-11-14(8)2-3-15/h4,15H,2-3,5H2,1H3,(H,12,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQNHVYQXLKQNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC2=C(C=NN2CCO)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-6-[(2-oxopropyl)sulfanyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate intermediates under controlled conditions.
Introduction of the 2-hydroxyethyl group: This step often involves nucleophilic substitution reactions.
Attachment of the 2-oxopropylsulfanyl group: This is typically done through thiol-ene reactions or other sulfur-based coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxyethyl)-6-[(2-oxopropyl)sulfanyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(2-hydroxyethyl)-6-[(2-oxopropyl)sulfanyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one exhibit anticancer properties. For instance, Mannich bases derived from pyrazolo[3,4-d]pyrimidine frameworks have shown cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells. These compounds demonstrated IC50 values lower than 2 μg/mL in certain cases, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Mannich Base A | MCF-7 | < 2 |
| Mannich Base B | HepG2 | < 2 |
Antimicrobial Properties
The compound's structure may also confer antimicrobial properties. Research into similar sulfanyl-containing compounds has suggested efficacy against various bacterial strains. The presence of the sulfanyl group is often linked to enhanced antimicrobial activity due to its ability to disrupt microbial membranes or interfere with metabolic processes .
Enzyme Inhibition
Another promising application is the inhibition of specific enzymes involved in disease pathways. Pyrazolo[3,4-d]pyrimidines have been studied for their potential to inhibit kinases and other enzymes that play critical roles in cancer progression and inflammation. The ability of this compound to modulate enzyme activity could lead to novel therapeutic strategies for managing diseases characterized by dysregulated enzyme function.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a series of pyrazolo[3,4-d]pyrimidine derivatives, including those structurally related to this compound. The study found that certain modifications to the pyrazolo framework significantly enhanced cytotoxicity against breast and lung cancer cell lines. The results suggest that further structural optimization could yield more potent anticancer agents.
Case Study 2: Antimicrobial Activity
In a comparative study of various sulfanyl derivatives, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited significant antibacterial activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-6-[(2-oxopropyl)sulfanyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Substituent Variations at Position 1
1-(3-Chlorophenyl) Derivatives
- HS43 (1-(3-Chlorophenyl)-6-((2-hydroxyethyl)thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) replaces the hydroxyethyl group with a 3-chlorophenyl moiety. Chlorine’s electron-withdrawing effect may enhance binding affinity to hydrophobic enzyme pockets.
1-(4-Nitrophenyl) Derivatives
- 1-(4-Nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one features a nitro group, which is strongly electron-withdrawing.
1-tert-Butyl Derivatives
- 1-tert-Butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one incorporates a bulky tert-butyl group.
Substituent Variations at Position 6
Sulfur-Containing Groups
- 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine has a simple methylthio group.
- 6-[(Pyridin-2-ylmethyl)sulfanyl] Derivatives (e.g., BJ46735) introduce aromaticity via pyridinylmethyl.
Halogenated and Fluorinated Groups
- 1-(2-Chlorophenyl)-6-[(3,3,3-trifluoro-2-methylpropyl)] Derivatives (e.g., C15H12ClF3N4O) feature trifluoromethyl groups.
Ketone and Sulfone Modifications
- 6-(Methylsulfonyl) Derivatives (e.g., 1-(4-methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine) replace sulfanyl with sulfonyl groups.
Physicochemical and Pharmacokinetic Profiles
Biological Activity
The compound 1-(2-hydroxyethyl)-6-[(2-oxopropyl)sulfanyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and antimicrobial compound.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrazolo[3,4-d]pyrimidine core substituted with a hydroxyethyl group and a sulfanyl group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown promising results in various cancer cell lines.
Key Findings:
- Induction of Apoptosis : Flow cytometric analysis indicated that the compound significantly induces apoptosis in A549 lung cancer cells at low micromolar concentrations (IC50 = 2.24 µM) compared to doxorubicin (IC50 = 9.20 µM) .
- Inhibition of Cell Proliferation : In vitro studies demonstrated that this compound inhibits cell proliferation across multiple cancer types, including breast (MCF-7), hepatoma (HepG2), and prostate (PC-3) cancer cells .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Control IC50 (Doxorubicin) |
|---|---|---|
| A549 | 2.24 | 9.20 |
| MCF-7 | 1.74 | 9.20 |
| HepG2 | Not reported | Not reported |
| PC-3 | Not reported | Not reported |
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity.
Key Findings:
- Broad Spectrum Activity : The synthesized pyrazolo[3,4-d]pyrimidine derivatives exhibited significant antimicrobial activity against both bacterial and fungal strains using the agar well diffusion method .
- Comparative Analysis : Compounds derived from this scaffold have shown enhanced potency compared to standard antibiotics.
Table 2: Antimicrobial Activity Data
| Microbial Strain | Zone of Inhibition (mm) | Standard Drug |
|---|---|---|
| E. coli | 15 | Ampicillin |
| S. aureus | 18 | Penicillin |
| C. albicans | 17 | Fluconazole |
The mechanism by which this compound exerts its biological effects involves:
- EGFR Inhibition : Some derivatives have been identified as epidermal growth factor receptor inhibitors, which play a crucial role in cell proliferation and survival pathways .
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the S and G2/M phases, further contributing to its anticancer efficacy .
Case Studies
- Study on Lung Cancer Cells : A study conducted on A549 cells revealed that treatment with the compound led to a significant increase in apoptotic markers and a decrease in cell viability .
- Antimicrobial Efficacy Study : A series of compounds were tested against various pathogens, showing that modifications to the pyrazolo[3,4-d]pyrimidine scaffold could enhance antimicrobial activity significantly .
Q & A
Q. What methodologies are recommended for synthesizing 1-(2-hydroxyethyl)-6-[(2-oxopropyl)sulfanyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, and how can reaction yields be optimized?
Answer:
- One-pot synthesis : Adapt protocols from dihydropyrimidinone synthesis, such as refluxing precursors (e.g., substituted pyrazoles and thiourea derivatives) in polar aprotic solvents (e.g., DMF) with catalysts like Pd(PPh₃)₄ .
- Yield optimization : Use degassed solvents to prevent oxidation, monitor reaction progress via TLC/HPLC, and employ recrystallization (methanol/water mixtures) for purification .
- Key factors : Temperature control (50–100°C), stoichiometric ratios of reactants, and inert atmospheres to minimize side reactions .
Q. How can researchers determine the aqueous solubility of this compound, and what structural features influence its solubility profile?
Answer:
- Experimental methods : Use shake-flask techniques with UV-Vis or HPLC quantification. Prepare saturated solutions in buffered media (pH 1–12) and equilibrate at 25°C .
- Structural influences :
- Data interpretation : Compare with analogs (e.g., 1-acetyl derivatives) to isolate substituent effects .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Answer:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., hydroxyethyl and sulfanyl groups). Look for characteristic shifts: pyrimidinone carbonyl (~165 ppm in ¹³C) and hydroxyethyl protons (~3.5–4.0 ppm in ¹H) .
- IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S–C bond at ~650 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How should researchers design experiments to investigate the environmental fate and biodegradation pathways of this compound?
Answer:
Q. What strategies can resolve contradictions in reported biological activity data across different assay systems?
Answer:
- Assay standardization :
- Data reconciliation :
Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize this compound’s pharmacological profile?
Answer:
- Substituent modification :
- Biological evaluation :
Q. What experimental designs are recommended for evaluating the compound’s stability under physiological conditions?
Answer:
Q. How can researchers validate hypothesized molecular targets (e.g., kinases) using this compound?
Answer:
- Target identification :
- Mechanistic validation :
Q. What computational approaches are most effective for predicting this compound’s ADMET properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
